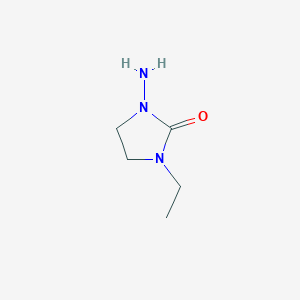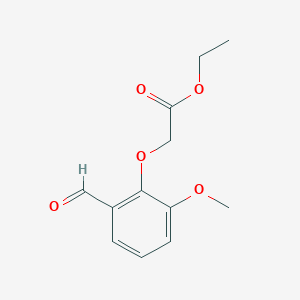
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Descripción general
Descripción
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a biochemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate were not found in the search results, it is available for purchase for research purposes .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is represented by the formula C12H14O5 . Unfortunately, the search results did not provide more detailed information about its structure.Physical And Chemical Properties Analysis
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has a molecular weight of 238.24 . The search results did not provide additional information about its physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been utilized in the synthesis of novel 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal and Molecular Structure Studies
Research has been conducted on the crystal and molecular structures of compounds related to Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, providing insights into their potential applications in activated unsaturated systems in conjugated addition reactions (Kaur et al., 2012).
Metal Phenoxyalkanoic Acid Interactions
The crystal structures of various metal complexes, including those with (2-formyl-6-methoxyphenoxy)acetic acid, have been determined, offering potential applications in understanding metal-ligand interactions (O'reilly, Smith, Kennard, & Mak, 1987).
Anti-mycobacterial Agent Synthesis
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been used in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Synthesis of Highly Substituted Thienothiopyrans
This compound has facilitated the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, which have potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).
Zinc(II)-Specific Fluorescing Agents
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has contributed to the synthesis of Zinquin ester and acid, zinc(II)-specific fluorescing agents, useful in studying biological zinc(II) (Mahadevan et al., 1996).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling biochemical compounds .
Propiedades
IUPAC Name |
ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWBICWDTDHCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)
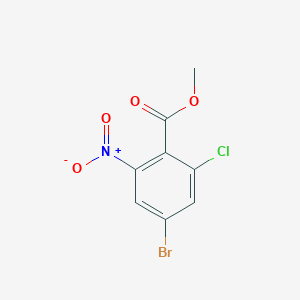
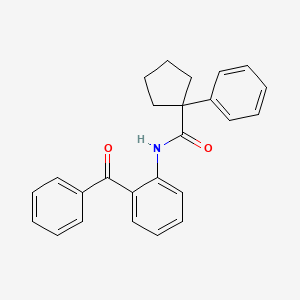
![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)
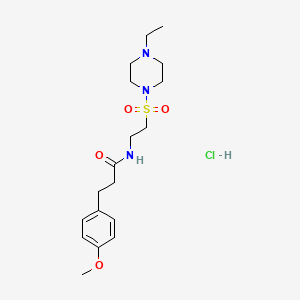
![Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B2446010.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
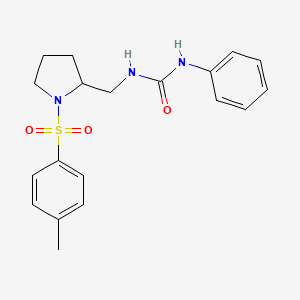
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)
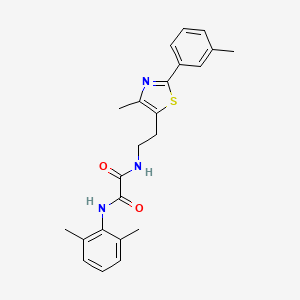
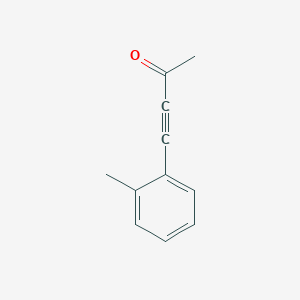
![Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2446023.png)
